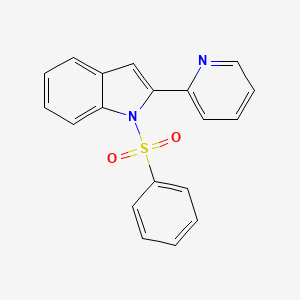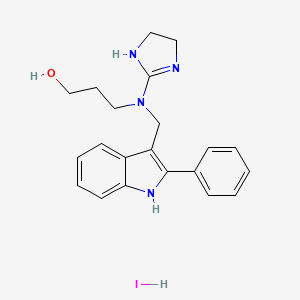
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound with a unique structure that combines elements of imidazole and indole. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide involves multiple steps. The synthetic route typically starts with the preparation of the imidazole and indole derivatives, which are then coupled through a series of reactions to form the final product. The reaction conditions often require specific catalysts and solvents to ensure the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide can be compared with other similar compounds, such as:
1-Propanol, 3-(N-(2-imidazolin-2-yl)-N-(2-methyl-3-indolylmethyl)amino)-, hydriodide: This compound has a similar structure but differs in the substitution pattern on the indole ring.
Other imidazole-indole derivatives: These compounds share the core imidazole and indole structures but differ in their specific functional groups and substitutions.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties .
Properties
CAS No. |
77587-77-0 |
|---|---|
Molecular Formula |
C21H25IN4O |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3-[4,5-dihydro-1H-imidazol-2-yl-[(2-phenyl-1H-indol-3-yl)methyl]amino]propan-1-ol;hydroiodide |
InChI |
InChI=1S/C21H24N4O.HI/c26-14-6-13-25(21-22-11-12-23-21)15-18-17-9-4-5-10-19(17)24-20(18)16-7-2-1-3-8-16;/h1-5,7-10,24,26H,6,11-15H2,(H,22,23);1H |
InChI Key |
IXGKSZWGEXIHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N(CCCO)CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)


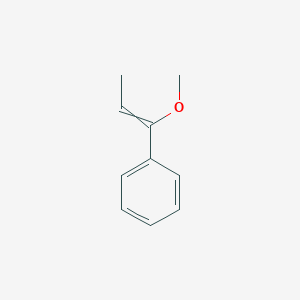


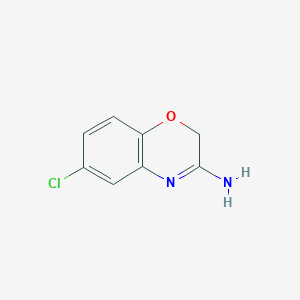
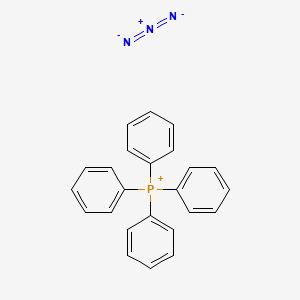
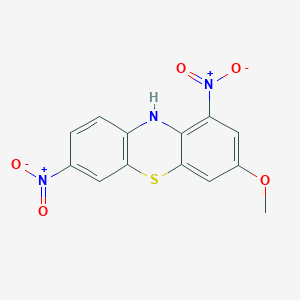
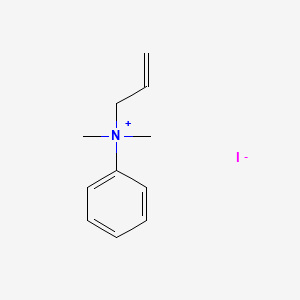
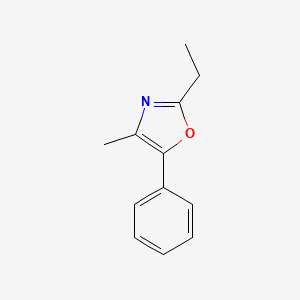
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
